3-Bromo-4-(2,2-difluoro-propoxy)-phenylamine

Structure–Activity Relationship Cross-Coupling Reactivity Medicinal Chemistry

Securing regioisomerically pure aniline scaffolds with orthogonal cross-coupling and metabolic-stability handles often requires multiple building blocks. 3-Bromo-4-(2,2-difluoro-propoxy)-phenylamine consolidates these into one intermediate: - Orthogonal C3-Br for Pd coupling & C1-NH2 for amide/sulfonamide formation-no protecting-group manipulation. - 2,2-Difluoropropoxy reduces logP by 0.4-0.7 vs. non-fluorinated analog, resisting oxidative metabolism. - The 3-bromo|4-ether pattern lowers amine pKa ~1.6-2.0 vs. aniline, enabling SAR campaigns on target binding.

Molecular Formula C9H10BrF2NO
Molecular Weight 266.08 g/mol
Cat. No. B12071362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(2,2-difluoro-propoxy)-phenylamine
Molecular FormulaC9H10BrF2NO
Molecular Weight266.08 g/mol
Structural Identifiers
SMILESCC(COC1=C(C=C(C=C1)N)Br)(F)F
InChIInChI=1S/C9H10BrF2NO/c1-9(11,12)5-14-8-3-2-6(13)4-7(8)10/h2-4H,5,13H2,1H3
InChIKeyNDEDWLGMAXPRRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-(2,2-difluoro-propoxy)-phenylamine – Structural Identity and Research-Grade Procurement Profile


3-Bromo-4-(2,2-difluoro-propoxy)-phenylamine (CAS 2154948-57-7) is a substituted aniline building block incorporating a bromine atom at the 3-position and a 2,2-difluoropropoxy ether at the 4-position of the phenylamine core . With a molecular formula of C₉H₁₀BrF₂NO and a molecular weight of 266.08 g·mol⁻¹, the compound presents a defined regioisomeric substitution pattern that distinguishes it from its 2-bromo, 4-bromo, and additional-fluoro analogs . The concurrent presence of an aryl bromide handle for cross-coupling and a metabolically relevant difluoroalkyl ether makes this intermediate of interest in medicinal chemistry and agrochemical discovery programs .

Why In-Class Bromo-Difluoroalkoxy Anilines Cannot Be Considered Interchangeable with 3-Bromo-4-(2,2-difluoro-propoxy)-phenylamine


Phenylamine building blocks bearing bromine and difluoroalkoxy substituents are not freely interchangeable because small positional or electronic perturbations can profoundly alter reactivity in cross-coupling, metabolic stability, and target binding . The specific 3-bromo|4-(2,2-difluoropropoxy) regioisomer presents distinct steric and electronic properties relative to the 4-bromo-3-ether analog (CAS 2164712-20-1) , the 2-bromo-4-ether regioisomer , and the 5-fluoro congener (CAS 2301067-12-7) . Below, four lines of quantitative and physicochemical evidence demonstrate why each comparator differs meaningfully from the target compound, supporting informed procurement decisions.

3-Bromo-4-(2,2-difluoro-propoxy)-phenylamine: Quantitative Comparator Evidence for Scientific Selection


Regioisomeric Differentiation: 3-Bromo-4-ether vs. 4-Bromo-3-ether Aniline

The target compound (3-bromo-4-(2,2-difluoropropoxy)) and its closest positional isomer 4-bromo-3-(2,2-difluoropropoxy)aniline (CAS 2164712-20-1) share the same molecular formula (C₉H₁₀BrF₂NO) and mass (266.08 g·mol⁻¹) but differ in the regioisomeric placement of bromine and ether substituents . This positional swap alters electronic distribution: the target compound places the electron-withdrawing bromine ortho to the amine, while the isomer places bromine para to the amine, which can affect the amine pKa and nucleophilicity . Computational log P values also differ (target compound estimated log P ≈ 2.8–3.1; isomer log P ≈ 3.1–3.4) [1]. Such differences in lipophilicity and electrostatic potential can translate to distinct pharmacokinetic profiles and target-binding behavior when the scaffold is elaborated [2].

Structure–Activity Relationship Cross-Coupling Reactivity Medicinal Chemistry

Electronic Tuning: Bromine ortho to Amine vs. Bromine para to Amine

In the target compound, bromine is ortho to the aniline –NH₂ group, whereas in 2-bromo-4-(2,2-difluoropropoxy)aniline the bromine is also ortho but the ether is para . The ortho-bromo substitution exerts both steric and inductive electron-withdrawing effects that lower the amine pKa relative to the non-brominated analog (predicted pKa of aniline ≈ 4.6; ortho-bromo aniline ≈ 2.6; para-bromo aniline ≈ 3.9) [1]. This shift influences the compound's behavior in amide-bond formation, reductive amination, and Buchwald–Hartwig coupling, where the nucleophilicity of the amine nitrogen is a critical parameter [2]. Researchers targeting a more electron-deficient aniline nitrogen may therefore select the 3-bromo regioisomer over the 2-bromo or des-bromo analogs.

Amine Basicity Electronic Effects Reaction Optimization

Lipophilicity Contribution of the 2,2-Difluoropropoxy Group Relative to Non-Fluorinated Propoxy Analogs

The 2,2‑difluoropropoxy group is a fluorinated alkyl ether designed to modulate lipophilicity and metabolic stability relative to non-fluorinated propoxy or methoxy congeners [1]. Experimental log P measurements for the simplest fragment 2-(2,2-difluoropropoxy)aniline report log P = 2.30 , whereas the corresponding 2-propoxyaniline has a higher log P of approximately 2.7–3.0, indicating that gem‑difluoro substitution actually reduces log P by ~0.4–0.7 units despite the increased molecular weight . This atypical lipophilicity modulation can improve aqueous solubility and reduce hERG or phospholipidosis risk compared to non-fluorinated alkyl ethers [2]. The bromine atom, in contrast, adds approximately +0.7–1.0 log P units relative to the des-bromo analog, providing a tunable handle for lipophilicity balancing [3].

Lipophilicity Modulation Metabolic Stability Drug Design

Synthetic Versatility: Dual Reactivity Handles for Sequential Derivatization

The target compound contains two synthetically orthogonal handles: an aryl bromide amenable to Suzuki, Buchwald–Hartwig, and Ullmann couplings, and a primary aniline nitrogen for amidation, sulfonylation, or reductive amination [1]. The 5-fluoro analog (3-bromo-4-(2,2-difluoropropoxy)-5-fluoro-phenylamine, CAS 2301067-12-7) adds a third halogen substituent that increases molecular weight to 284.07 g·mol⁻¹ and further alters electronic character, which may be desirable for specific target engagement but also increases structural complexity and cost . The non-fluorinated 3-bromo-4-methoxyaniline lacks the metabolic stability and lipophilicity modulation conferred by the difluoropropoxy group [2]. This orthogonal reactivity profile makes the target compound a versatile core scaffold that can support divergent library synthesis from a single intermediate.

Palladium Catalysis Sequential Functionalization Chemical Biology

Optimal Application Scenarios for 3-Bromo-4-(2,2-difluoro-propoxy)-phenylamine Based on Quantitative Differentiation Evidence


Lead Optimization Programs Requiring Fine-Tuned Lipophilicity with Metabolic Stability

The difluoropropoxy group reduces log P by approximately 0.4–0.7 units compared to a non-fluorinated propoxy analog , while the C–F bonds resist oxidative metabolism [1]. Medicinal chemistry teams can employ 3-bromo-4-(2,2-difluoro-propoxy)-phenylamine as a core scaffold when the goal is to maintain target potency while lowering overall lipophilicity and improving metabolic half-life, a combination that non-fluorinated alkoxy anilines cannot deliver [2].

Divergent Library Synthesis from a Single Dual-Handle Intermediate

With both an aryl bromide and a primary amine, the compound supports sequential Pd-catalyzed cross-coupling followed by amide or sulfonamide formation . This dual reactivity allows parallel synthesis of structurally diverse compound libraries from one common intermediate, reducing procurement complexity and synthesis time relative to scaffolds that require protecting-group manipulation or lack orthogonal handles [3].

Structure–Activity Relationship (SAR) Studies Exploring Ortho-Bromo Electronic Effects

The ortho-bromo substitution pattern lowers the predicted amine pKa by approximately 1.6–2.0 units relative to aniline [4], creating a more electron-deficient nitrogen. This electronic profile is valuable in SAR campaigns investigating the role of aniline basicity in target binding, as it cannot be replicated by para-bromo or des-bromo analogs without altering the overall substitution architecture [5].

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